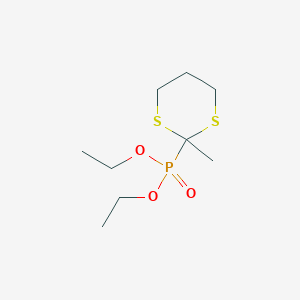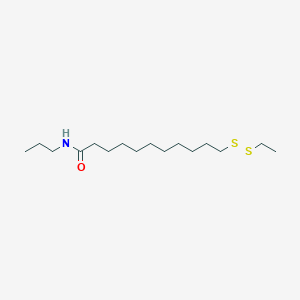![molecular formula C10H15NO2S B14235237 Methanesulfonamide, N-[(1S)-1-phenylpropyl]- CAS No. 319925-16-1](/img/structure/B14235237.png)
Methanesulfonamide, N-[(1S)-1-phenylpropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is an organic compound with the molecular formula C10H15NO2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- typically involves the reaction of methanesulfonyl chloride with (1S)-1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonic groups.
Substitution: Various substituted sulfonamides, depending on the reagents used.
科学的研究の応用
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and result in the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Methanesulfonamide, N-[(1S)-1-phenylethyl]-: Similar structure but with an ethyl group instead of a propyl group.
Methanesulfonamide, N-[(1S)-1-phenylmethyl]-: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is unique due to its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it a valuable compound for various applications.
特性
CAS番号 |
319925-16-1 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.30 g/mol |
IUPAC名 |
N-[(1S)-1-phenylpropyl]methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11-14(2,12)13)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChIキー |
KSGMQXRDQWXTMW-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)NS(=O)(=O)C |
正規SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


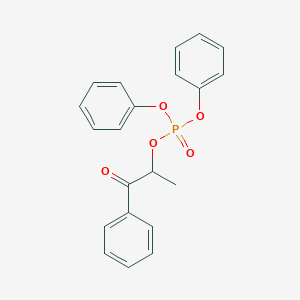
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)
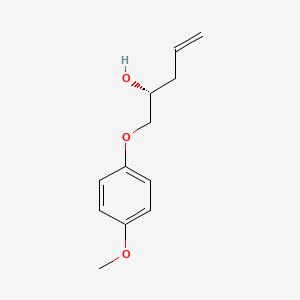
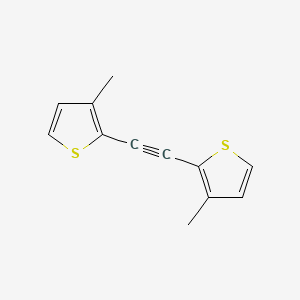

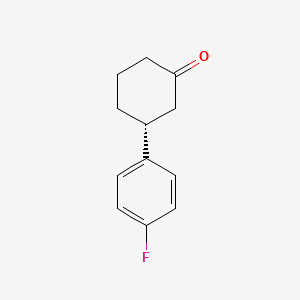
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
